molecular formula C24H34N4O4 B1673936 L-703014 CAS No. 142638-79-7

L-703014

Cat. No.: B1673936
CAS No.: 142638-79-7
M. Wt: 442.6 g/mol
InChI Key: CEYGRENFNCKRRG-LJQANCHMSA-N
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Description

L 703014 is a fibrinogen receptor antagonist that has shown potential as both a parenteral and oral antithrombotic agent. It is known for its high affinity for the fibrinogen receptor, with an IC50 value of 94 nM . This compound has been studied for its ability to prevent platelet aggregation, making it a promising candidate for the treatment of thrombotic disorders.

Scientific Research Applications

L 703014 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying fibrinogen receptor antagonists. In biology, it is used to investigate the mechanisms of platelet aggregation and thrombus formation. In medicine, L 703014 is being explored as a potential treatment for thrombotic disorders. In industry, it is used in the development of new antithrombotic agents .

Comparison with Similar Compounds

Properties

CAS No.

142638-79-7

Molecular Formula

C24H34N4O4

Molecular Weight

442.6 g/mol

IUPAC Name

(3R)-5-(1H-indol-3-yl)-3-[[2-(4-piperidin-4-ylbutanoylamino)acetyl]amino]pentanoic acid

InChI

InChI=1S/C24H34N4O4/c29-22(7-3-4-17-10-12-25-13-11-17)27-16-23(30)28-19(14-24(31)32)9-8-18-15-26-21-6-2-1-5-20(18)21/h1-2,5-6,15,17,19,25-26H,3-4,7-14,16H2,(H,27,29)(H,28,30)(H,31,32)/t19-/m1/s1

InChI Key

CEYGRENFNCKRRG-LJQANCHMSA-N

Isomeric SMILES

C1CNCCC1CCCC(=O)NCC(=O)N[C@H](CCC2=CNC3=CC=CC=C32)CC(=O)O

SMILES

C1CNCCC1CCCC(=O)NCC(=O)NC(CCC2=CNC3=CC=CC=C32)CC(=O)O

Canonical SMILES

C1CNCCC1CCCC(=O)NCC(=O)NC(CCC2=CNC3=CC=CC=C32)CC(=O)O

Appearance

Solid powder

142638-79-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1H-Indole-3-pentanoic acid, beta-((((1-oxo-4-(4-piperidinyl)butyl)amino)acetyl)amino)-, (R)-
L 703,014
L 703014
L-703,014
L-703014

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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